molecular formula C12H10N2OS B12206863 1-Phenyl-2-(pyrimidin-2-ylthio)ethanone

1-Phenyl-2-(pyrimidin-2-ylthio)ethanone

Cat. No.: B12206863
M. Wt: 230.29 g/mol
InChI Key: GHFPOZONKDONET-UHFFFAOYSA-N
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Description

1-Phenyl-2-(2-pyrimidinylsulfanyl)-1-ethanone is an organic compound characterized by the presence of a phenyl group, a pyrimidinylsulfanyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(2-pyrimidinylsulfanyl)-1-ethanone can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-pyrimidinylthiol with 1-phenyl-1-ethanone in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the desired product is obtained with high yield.

Industrial Production Methods: In an industrial setting, the production of 1-phenyl-2-(2-pyrimidinylsulfanyl)-1-ethanone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(2-pyrimidinylsulfanyl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinylsulfanyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Substituted pyrimidinyl derivatives.

Scientific Research Applications

1-Phenyl-2-(2-pyrimidinylsulfanyl)-1-ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-phenyl-2-(2-pyrimidinylsulfanyl)-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-Phenyl-2-(2-pyrimidinylsulfanyl)-1-ethanone can be compared with other similar compounds, such as:

    1-Phenyl-2-(2-thiazolylsulfanyl)-1-ethanone: Similar in structure but contains a thiazole ring instead of a pyrimidine ring.

    1-Phenyl-2-(2-imidazolylsulfanyl)-1-ethanone: Contains an imidazole ring, leading to different chemical and biological properties.

    1-Phenyl-2-(2-pyridylsulfanyl)-1-ethanone: Features a pyridine ring, which affects its reactivity and applications.

The uniqueness of 1-phenyl-2-(2-pyrimidinylsulfanyl)-1-ethanone lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

1-phenyl-2-pyrimidin-2-ylsulfanylethanone

InChI

InChI=1S/C12H10N2OS/c15-11(10-5-2-1-3-6-10)9-16-12-13-7-4-8-14-12/h1-8H,9H2

InChI Key

GHFPOZONKDONET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=CC=N2

Origin of Product

United States

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